molecular formula C9H19BrN2 B1655300 1H-Imidazolium, 1-methyl-3-pentyl-, bromide CAS No. 343851-31-0

1H-Imidazolium, 1-methyl-3-pentyl-, bromide

Cat. No.: B1655300
CAS No.: 343851-31-0
M. Wt: 235.16
InChI Key: IYBQNYKGZGGEKT-UHFFFAOYSA-N
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Description

1H-Imidazolium, 1-methyl-3-pentyl-, bromide is a chemical compound belonging to the class of imidazolium salts. Imidazolium salts are known for their stability and versatility, making them useful in various applications, including catalysis, electrochemistry, and material science. This compound, in particular, has a pentyl group attached to the 3-position of the imidazole ring and a methyl group at the 1-position, with a bromide ion as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazolium, 1-methyl-3-pentyl-, bromide can be synthesized through several synthetic routes. One common method involves the alkylation of imidazole with 1-bromopentane in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The process would likely include the use of automated systems for the precise addition of reagents and control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazolium, 1-methyl-3-pentyl-, bromide can undergo various chemical reactions, including:

  • Oxidation: The imidazole ring can be oxidized to form N-oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of imidazolium alcohols.

  • Substitution: The bromide ion can be substituted with other anions, such as chloride or iodide, to form different salts.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using various halide salts.

Major Products Formed:

  • N-oxo derivatives: from oxidation reactions.

  • Imidazolium alcohols: from reduction reactions.

  • Different imidazolium salts: from substitution reactions.

Scientific Research Applications

1H-Imidazolium, 1-methyl-3-pentyl-, bromide has several scientific research applications:

  • Catalysis: It can act as a catalyst in organic synthesis, particularly in reactions involving carbonyl compounds.

  • Electrochemistry: This compound is used in the development of electrolytes for lithium-ion batteries and other electrochemical devices.

  • Material Science: It is employed in the creation of ionic liquids, which have unique properties such as low volatility and high thermal stability.

  • Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.

Mechanism of Action

1H-Imidazolium, 1-methyl-3-pentyl-, bromide is similar to other imidazolium salts, such as 1H-Imidazolium, 1-ethyl-3-methyl-, bromide and 1H-Imidazolium, 1-butyl-3-methyl-, bromide. These compounds differ primarily in the alkyl chain length attached to the imidazole ring, which can influence their physical and chemical properties. The uniqueness of this compound lies in its balance of hydrophobicity and hydrophilicity, making it suitable for a wide range of applications.

Comparison with Similar Compounds

  • 1H-Imidazolium, 1-ethyl-3-methyl-, bromide

  • 1H-Imidazolium, 1-butyl-3-methyl-, bromide

  • 1H-Imidazolium, 1-hexyl-3-methyl-, bromide

  • 1H-Imidazolium, 1-octyl-3-methyl-, bromide

Properties

IUPAC Name

1-methyl-3-pentyl-1,2-dihydroimidazol-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.BrH/c1-3-4-5-6-11-8-7-10(2)9-11;/h7-8H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBQNYKGZGGEKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C[NH+](C=C1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70784784
Record name 1-Methyl-3-pentyl-2,3-dihydro-1H-imidazol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70784784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343851-31-0
Record name 1-Methyl-3-pentyl-2,3-dihydro-1H-imidazol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70784784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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